Cas no 54897-75-5 (1,6-Hexanediamine, N,N'-bis(2,4-dinitrophenyl)-)
54897-75-5 structure
Product Name:1,6-Hexanediamine, N,N'-bis(2,4-dinitrophenyl)-
CAS No:54897-75-5
MF:C18H20N6O8
MW:448.386803627014
CID:353349
PubChem ID:4552224
Update Time:2025-04-19
1,6-Hexanediamine, N,N'-bis(2,4-dinitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,6-Hexanediamine, N,N'-bis(2,4-dinitrophenyl)-
- N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine
- AKOS003422107
- AG-690/09980018
- 1,6-Hexanediamine, N,N//'-bis(2,4-dinitrophenyl)-
- DTXSID80404183
- 54897-75-5
- N~1~,N~6~-bis(2,4-dinitrophenyl)-1,6-hexanediamine
-
- Inchi: 1S/C18H20N6O8/c25-21(26)13-5-7-15(17(11-13)23(29)30)19-9-3-1-2-4-10-20-16-8-6-14(22(27)28)12-18(16)24(31)32/h5-8,11-12,19-20H,1-4,9-10H2
- InChI Key: YNFDBECNMFCIMN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=CC=1NCCCCCCNC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 448.1344
- Monoisotopic Mass: 448.13426162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 207Ų
Experimental Properties
- PSA: 196.62
1,6-Hexanediamine, N,N'-bis(2,4-dinitrophenyl)- Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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